2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
CAS No.: 866546-13-6
Cat. No.: VC2928017
Molecular Formula: C14H19BO4
Molecular Weight: 262.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866546-13-6 |
|---|---|
| Molecular Formula | C14H19BO4 |
| Molecular Weight | 262.11 g/mol |
| IUPAC Name | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(17-5)10(8-11)9-16/h6-9H,1-5H3 |
| Standard InChI Key | SZNYFXSMWMPULL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C=O |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C=O |
Introduction
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a chemical compound that belongs to the class of boronic acid derivatives. It is specifically used as a building block in organic synthesis, particularly in reactions involving cross-coupling processes. This compound is known for its role in forming complex molecules through Suzuki-Miyaura reactions, which are crucial in pharmaceutical and material science applications.
Synthesis and Applications
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is synthesized through a series of reactions involving the formation of boronic acid derivatives. The compound is particularly useful in organic synthesis due to its ability to participate in Suzuki-Miyaura cross-coupling reactions. These reactions are widely used to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Synthesis Steps
-
Preparation of Boronic Acid Derivative: The synthesis typically starts with the preparation of a boronic acid derivative, which involves the reaction of an aryl halide with a borane source in the presence of a base.
-
Protection with Pinacol: The boronic acid is then protected with pinacol to form the pinacol ester, which enhances its stability and reactivity in subsequent reactions.
-
Suzuki-Miyaura Cross-Coupling: The resulting compound is used in Suzuki-Miyaura cross-coupling reactions to form complex molecules.
Safety and Handling
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is considered a laboratory chemical and should be handled with caution. It is recommended to wear protective clothing, including gloves and safety glasses, when handling this compound. The compound should be stored in a dry, well-ventilated area away from incompatible substances.
Precautionary Measures
-
Handle in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
Use protective equipment, including gloves and safety glasses.
-
Store in a cool, dry place away from moisture.
Research Findings and Applications
Recent research has highlighted the versatility of 2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in organic synthesis. Its role in forming complex molecules through cross-coupling reactions makes it a valuable tool in pharmaceutical chemistry and materials science. The compound's ability to participate in these reactions under mild conditions has expanded its applications in the synthesis of biologically active compounds and advanced materials.
Future Directions
Future research is expected to focus on optimizing the synthesis conditions for this compound and exploring its applications in emerging fields such as biotechnology and nanotechnology. Additionally, efforts may be directed towards developing more efficient and environmentally friendly methods for its synthesis and use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume